3-Bromo-1-cyclohexyl-1H-pyrazole

Regioselectivity Synthetic accessibility Cross-coupling

3-Bromo-1-cyclohexyl-1H-pyrazole (CAS 1427020-80-1) is a 1,3-disubstituted pyrazole derivative characterized by a bromine atom at the 3-position and a cyclohexyl moiety at the N1 position, with molecular formula C₉H₁₃BrN₂ and molecular weight 229.12 g/mol. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical development.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
Cat. No. B12881145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-cyclohexyl-1H-pyrazole
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=CC(=N2)Br
InChIInChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyDAUKXRLXXKVHRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-cyclohexyl-1H-pyrazole: Chemical Identity and Baseline Properties for Procurement Decisions


3-Bromo-1-cyclohexyl-1H-pyrazole (CAS 1427020-80-1) is a 1,3-disubstituted pyrazole derivative characterized by a bromine atom at the 3-position and a cyclohexyl moiety at the N1 position, with molecular formula C₉H₁₃BrN₂ and molecular weight 229.12 g/mol . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical development [1]. The bromine substituent at the 3-position provides a reactive handle for cross-coupling reactions including Suzuki-Miyaura, while the cyclohexyl group imparts enhanced lipophilicity and conformational constraints that influence molecular recognition in biological systems [2].

Synthetic route Suzuki-Miyaura cross-coupling building block
Medicinal chemistry Intermediate for HCV NS5B and NRF2 research programs
Agrochemical Versatile intermediate for pyrazole-based active development

3-Bromo-1-cyclohexyl-1H-pyrazole: Why Generic Pyrazole Substitution Is Not Valid for Scientific Procurement


The pyrazole scaffold tolerates diverse substitution patterns, but the specific placement of bromine at the 3-position combined with the N1-cyclohexyl group creates a unique stereoelectronic environment that cannot be replicated by alternative substitution patterns. Positional isomers such as 4-bromo-1-cyclohexyl-1H-pyrazole (CAS 141302-40-1) exhibit fundamentally different regiochemical accessibility and biological activity profiles . Similarly, halogen-substituted variants (Cl, I, F) demonstrate distinct cross-coupling efficiencies and stability characteristics [1]. The 3-bromo substitution pattern has been specifically optimized in multiple medicinal chemistry programs, including HCV NS5B polymerase inhibitors [2]. Generic substitution without rigorous comparator data risks compromised synthetic efficiency, altered biological potency, and failed structure-activity relationships in downstream applications [3].

Regiochemical mismatch
4-bromo isomer may not reproduce site-selective C3 coupling reactivity
Halogen reactivity mismatch
3-iodo analog may increase dehalogenation side products in Suzuki couplings
SAR context mismatch
Non-cyclohexyl or altered substitution may lack documented structure-activity relationships

3-Bromo-1-cyclohexyl-1H-pyrazole: Quantitative Comparator Evidence for Differentiated Procurement


3-Bromo- vs. 4-Bromo-1-cyclohexyl-1H-pyrazole: Regiochemical Differentiation and Procurement Implications

3-Bromo-1-cyclohexyl-1H-pyrazole exhibits fundamentally different cross-coupling behavior compared to its 4-bromo positional isomer due to differential electronic activation at the pyrazole C3 versus C4 positions. The C3 bromine in 3-bromo-1-cyclohexyl-1H-pyrazole is activated by the adjacent N2 nitrogen lone pair participation, facilitating oxidative addition with palladium catalysts under mild conditions (typically 60-80°C) . In contrast, the C4 bromine in 4-bromo-1-cyclohexyl-1H-pyrazole is not similarly activated, requiring more forcing conditions or alternative catalyst systems . This regiochemical distinction is critical because 3-bromo substitution enables site-selective sequential coupling strategies in polyfunctionalized pyrazole synthesis [1].

Regiochemical differentiation
Head-to-head
C3-Br: activated by adjacent N2; mild Pd oxidative addition. C4-Br: electronically deactivated; requires forcing conditions.
Supports site-selective sequential coupling strategies
Based on tribromopyrazole site-selectivity studies
Regioselectivity Synthetic accessibility Cross-coupling

3-Bromo-1-cyclohexyl-1H-pyrazole vs. 3-Iodo-1-cyclohexyl-1H-pyrazole: Cross-Coupling Efficiency and Dehalogenation Comparison

In the Suzuki-Miyaura cross-coupling reaction of halogenated pyrazoles, 3-bromo derivatives demonstrate superior performance compared to 3-iodo analogs due to significantly reduced propensity for undesired dehalogenation side reactions [1]. Direct comparative studies of chloro, bromo, and iodopyrazoles revealed that bromo and chloro derivatives exhibited markedly lower dehalogenation rates than iodopyrazoles under identical coupling conditions [1]. This reduced side reaction translates to higher isolated yields and cleaner reaction profiles when employing 3-bromo-1-cyclohexyl-1H-pyrazole as the coupling partner compared to its 3-iodo counterpart [2].

Dehalogenation propensity
Head-to-head
3-Br: markedly lower dehalogenation than 3-I; reported higher coupling efficiency
Supports reported yield advantage and cleaner product profiles
Direct comparison in Suzuki-Miyaura with boronic acids
Suzuki-Miyaura coupling Dehalogenation Synthetic yield

3-Bromo-1-cyclohexyl-1H-pyrazole as Key Intermediate: Validated Performance in NS5B Inhibitor Lead Optimization

3-Bromo-1-cyclohexyl-1H-pyrazole served as a critical synthetic intermediate in the identification and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as hepatitis C virus (HCV) NS5B polymerase inhibitors [1]. This Bristol-Myers Squibb medicinal chemistry program utilized the 3-bromo-1-cyclohexyl-1H-pyrazole core specifically because the cyclohexyl group at N1 and the C3 substitution pattern enabled a productive deannulation strategy from a reported benzimidazole NS5B inhibitor scaffold [2]. The resulting series yielded compounds with HCV NS5B polymerase inhibitory activity, demonstrating that this specific substitution pattern translates to pharmacologically relevant molecular recognition [1].

NS5B inhibitor application
Reported
Enabled identification of active HCV NS5B polymerase inhibitors from benzimidazole-derived scaffold
Supports scaffold utility for target engagement studies
Published medicinal chemistry optimization program
HCV polymerase NS5B inhibitor Medicinal chemistry

Class-Level Evidence: N1-Cyclohexyl Pyrazoles in NRF2 Regulator Programs Demonstrate Scaffold-Specific Biological Activity

Arylcyclohexyl pyrazole compounds containing the cyclohexyl moiety at the N1 position have been specifically claimed as NRF2 regulators with therapeutic potential in chronic obstructive pulmonary disease (COPD) and other respiratory diseases characterized by oxidative stress [1]. Preclinical data demonstrated that NRF2-activating compounds from this structural class reverse high altitude-induced damage in animal and cellular models of Acute Mountain Sickness [1]. The cyclohexyl group at N1 contributes to favorable NRF2 binding interactions and pharmacokinetic properties that distinguish this subclass from other pyrazole-based NRF2 modulators [2].

NRF2 regulator scaffold
Class-level
N1-cyclohexyl pyrazoles associated with NRF2 regulatory activity; cytoprotective in oxidative stress models
May support entry to oxidative stress research chemotype
Data from patent WO2017060855A1; preclinical models
NRF2 regulator Oxidative stress COPD

Comparative Halogen Reactivity: Bromo vs. Chloro Pyrazole Coupling Partner Selection

In the comparative evaluation of halogenated pyrazoles for Suzuki-Miyaura cross-coupling, both bromo and chloro derivatives demonstrated superior performance compared to iodo analogs; however, bromo derivatives offer distinct advantages over chloro derivatives in terms of reactivity profile [1]. The C-Br bond in 3-bromo-1-cyclohexyl-1H-pyrazole undergoes oxidative addition with palladium catalysts at rates suitable for mild coupling conditions (typically 60-80°C), whereas chloro derivatives often require more forcing conditions or specialized ligand systems to achieve comparable conversion [1]. This intermediate reactivity makes 3-bromo-1-cyclohexyl-1H-pyrazole the preferred coupling partner when balancing coupling efficiency with functional group tolerance in complex substrate settings [2].

Halogen reactivity ranking
Class-level
Oxidative addition ease: I > Br > Cl; side reaction suppression: Br ≈ Cl > I
3-Br balances coupling reactivity and side-reaction control
Qualitative ranking from direct halogen comparison study
Cross-coupling Halogen reactivity Synthetic strategy

3-Bromo-1-cyclohexyl-1H-pyrazole: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: HCV NS5B Polymerase Inhibitor Development

Researchers developing hepatitis C virus therapeutics can utilize 3-bromo-1-cyclohexyl-1H-pyrazole as a key intermediate for constructing (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives, a validated scaffold class with demonstrated HCV NS5B polymerase inhibitory activity. The compound enables productive deannulation strategies from benzimidazole-based leads and provides the specific C3 substitution pattern essential for target engagement as documented in Bristol-Myers Squibb medicinal chemistry studies [1].

Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling Building Block

3-Bromo-1-cyclohexyl-1H-pyrazole is optimally suited for Suzuki-Miyaura cross-coupling applications where minimization of dehalogenation side reactions is critical. Based on direct comparative studies of halogenated pyrazoles, the bromo derivative provides superior coupling efficiency and cleaner reaction profiles compared to iodo analogs, while offering more practical reactivity than chloro derivatives under standard palladium catalysis conditions [1][2].

Drug Discovery: NRF2 Regulator Programs for Respiratory Diseases

Scientists investigating oxidative stress-related respiratory conditions including COPD, asthma, and pulmonary fibrosis should consider 3-bromo-1-cyclohexyl-1H-pyrazole as an entry point to the N1-cyclohexyl pyrazole chemotype. This scaffold class has been specifically claimed in NRF2 regulator patents and has demonstrated cytoprotective effects in cellular and animal models of oxidative stress, with preclinical evidence supporting therapeutic potential for respiratory disease applications [1].

Agrochemical Intermediate Development

Industrial research teams developing agrochemical candidates can employ 3-bromo-1-cyclohexyl-1H-pyrazole as a versatile intermediate for synthesizing substituted pyrazole derivatives with pesticidal or herbicidal applications. The compound's 3-bromo substitution enables sequential site-selective functionalization strategies for constructing complex pyrazole-based active ingredients, as demonstrated in tribromopyrazole coupling methodologies [1].

Application
Selection Property
Validation Focus
HCV NS5B polymerase inhibitor studies
3-Bromo C3 substitution pattern
NS5B biochemical assay endpoints
Suzuki-Miyaura cross-coupling methodology
Dehalogenation side-reaction profile
Reaction yield and purity outcomes
NRF2 pathway research in oxidative stress models
N1-Cyclohexyl pyrazole chemotype
Oxidative stress model responses
Agrochemical intermediate synthesis
Site-selective 3-bromo handle
Sequential coupling efficiency

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